molecular formula C8H7N3O2 B1529605 Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate CAS No. 1363381-89-8

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate

Cat. No. B1529605
CAS RN: 1363381-89-8
M. Wt: 177.16 g/mol
InChI Key: LKYVYGGBGJSMJX-UHFFFAOYSA-N
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Description

“Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 177.16 . The compound is a white to yellow solid at room temperature .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” includes a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 177.16 .

Scientific Research Applications

Antimicrobial Activity

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate: derivatives have been found to exhibit significant antimicrobial properties . These compounds have shown effectiveness against a variety of bacterial and fungal strains, making them potential candidates for the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory activities. This is particularly important in the treatment of chronic inflammatory diseases, where long-term treatment with minimal side effects is desired .

Antiviral Applications

Research indicates that derivatives of Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate have potential antiviral capabilities. This could be crucial in the design of new antiviral drugs, especially for viruses that have developed resistance to current treatments .

Antioxidant Effects

The antioxidant properties of this compound suggest its use in preventing oxidative stress-related diseases. Oxidative stress is a factor in many chronic conditions, including cardiovascular diseases and cancer .

Antitumor and Anticancer Research

There is promising research indicating that Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate derivatives can be used in antitumor and anticancer therapies. Their ability to inhibit certain kinases makes them valuable in the study of cancer treatment .

Kinase Inhibition

One of the most notable applications of this compound is its role in kinase inhibition . Kinases are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can lead to the treatment of diseases such as cancer .

Drug Discovery and Development

The structure of Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate makes it an attractive scaffold for drug discovery. Its versatility in binding to various receptors and enzymes allows for the development of a wide range of pharmaceuticals .

Agricultural Chemicals

Lastly, the compound’s derivatives are being explored for their use in agriculture. They could serve as the basis for developing new pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Safety and Hazards

“Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” is associated with several hazard statements including H302, H317, and H320 . Precautionary measures include P202, P261, P280, P305, P338, and P351 .

Future Directions

Pyrrolopyrazine derivatives, including “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

It’s suggested that the compound interacts with its targets (possibly kinases) and inhibits their function . This inhibition could lead to changes in cellular processes controlled by these kinases.

Biochemical Pathways

Given its potential kinase inhibitory activity , it can be inferred that the compound might affect pathways regulated by kinases. Kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis, so the inhibition of kinases can have significant downstream effects.

Result of Action

Given its potential kinase inhibitory activity , it can be inferred that the compound might affect cellular processes regulated by kinases, leading to changes in cell growth, differentiation, and apoptosis.

properties

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYVYGGBGJSMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195441
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate

CAS RN

1363381-89-8
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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